molecular formula C10H10O2 B071345 3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene CAS No. 166411-96-7

3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene

Cat. No. B071345
CAS RN: 166411-96-7
M. Wt: 162.18 g/mol
InChI Key: RUOTYLTXYNBQNV-UHFFFAOYSA-N
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Description

3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene is a chemical compound with the molecular formula C10H10O2 . It is offered by various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene, such as melting point, boiling point, and density, are not explicitly provided in the search results . For detailed properties, it’s recommended to refer to databases that provide such information.

Safety and Hazards

The Safety Data Sheet (SDS) for 3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, it’s recommended to refer to the SDS.

properties

IUPAC Name

3-methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-11-7-3-2-6-4-9-10(12-9)8(6)5-7/h2-3,5,9-10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOTYLTXYNBQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3C2O3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585769
Record name 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

CAS RN

166411-96-7
Record name 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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